molecular formula C9H13N4O7P B022172 5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide CAS No. 35908-14-6

5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide

Cat. No.: B022172
CAS No.: 35908-14-6
M. Wt: 320.20 g/mol
InChI Key: QQDWJBYNAORJHB-UUOKFMHZSA-N
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Description

5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide is a complex organic compound with a unique structure that includes both imidazole and furodioxaphosphinin rings

Scientific Research Applications

5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

AICAR 3’,5’-Cyclic Phosphate, also known as NSC371796 or 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide, primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the physiological regulation of metabolism .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity . It is phosphorylated to AICAR in cardiac myocytes to activate AMPK without changing the levels of the nucleotides . AICAR is able to enter the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase causing an increase in ATP levels and adenosine levels .

Biochemical Pathways

AICAR affects several biochemical pathways. It has been shown to affect glycerolipid, ceramide, and nucleotide synthesis pathways . It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) -regulated hepatic antioxidant capacity and inhibits NLRP3 inflammasome-mediated pyrolysis .

Pharmacokinetics

It is known that aicar is a cell-permeable nucleoside .

Result of Action

AICAR has been shown to have pleiotropic effects on anti-inflammatory and antioxidant stress . It has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery and is currently of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide involves multiple steps. One common method includes the reaction of appropriate imidazole derivatives with furodioxaphosphinin intermediates under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

CAS No.

35908-14-6

Molecular Formula

C9H13N4O7P

Molecular Weight

320.20 g/mol

IUPAC Name

1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-aminoimidazole-4-carboxamide

InChI

InChI=1S/C9H13N4O7P/c10-7-4(8(11)15)12-2-13(7)9-5(14)6-3(19-9)1-18-21(16,17)20-6/h2-3,5-6,9,14H,1,10H2,(H2,11,15)(H,16,17)/t3-,5-,6-,9-/m1/s1

InChI Key

QQDWJBYNAORJHB-UUOKFMHZSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O

SMILES

C1C2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O

35908-14-6

Synonyms

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 3’:5’-cyclic-monophosphate; _x000B_5-Amino-1-(3,5-O-phosphinico-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide;  _x000B_NSC 371796;  _x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide
Reactant of Route 2
5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide
Reactant of Route 3
5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide
Reactant of Route 4
5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide
Reactant of Route 5
5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide
Reactant of Route 6
5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide

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